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Compound of Interest

Compound Name: UP163

Cat. No.: B3543507 Get Quote

For researchers, scientists, and drug development professionals, the accurate preparation and

storage of investigational compounds are paramount to ensure experimental reproducibility and

the integrity of results. This document provides detailed application notes and protocols for the

dissolution and storage of Upadacitinib, a selective Janus kinase 1 (JAK1) inhibitor.

Upadacitinib is a key therapeutic agent in the study of autoimmune and inflammatory diseases.

[1][2][3] Proper handling of this compound is crucial for maintaining its biological activity and

ensuring the validity of in vitro and in vivo studies.

Chemical and Physical Properties
A summary of the key chemical and physical properties of Upadacitinib is presented in Table 1.

This information is essential for calculating appropriate concentrations and understanding the

compound's behavior in different solvent systems.
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Property Value Reference

Molecular Formula C₁₇H₁₉F₃N₆O [1][4][5]

Molecular Weight 380.4 g/mol [1][2][4]

Appearance
White to off-white crystalline

powder
[3][6]

Storage (Solid) -20°C [4]

Stability (Solid) ≥ 4 years at -20°C [4]

Dissolution Protocols
Upadacitinib exhibits poor solubility in aqueous solutions but is soluble in several organic

solvents.[4][6] The choice of solvent and dissolution method is critical for preparing stock

solutions and subsequent experimental dilutions.

In Vitro Applications
For most cell-based assays and in vitro experiments, Dimethyl Sulfoxide (DMSO) is the

recommended solvent for preparing a concentrated stock solution.

Protocol for Preparing a 100 mM DMSO Stock Solution:

Weighing: Accurately weigh the desired amount of Upadacitinib powder in a sterile

microcentrifuge tube.

Solvent Addition: Add the calculated volume of high-purity DMSO to achieve a 100 mM

concentration. For example, to prepare 1 mL of a 100 mM stock solution, dissolve 38.04 mg

of Upadacitinib in 1 mL of DMSO.

Dissolution: Vortex the solution thoroughly to ensure the compound is completely dissolved.

Gentle warming (e.g., in a 37°C water bath) and sonication can be used to aid dissolution if

necessary.[5]

Sterilization: Filter the stock solution through a 0.22 µm syringe filter into a sterile, light-

protected storage tube.
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Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid

repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C.[5]

For aqueous working solutions, it is recommended to first dissolve Upadacitinib in an organic

solvent like DMSO and then dilute it with the aqueous buffer of choice.[4] It is important to note

that aqueous solutions of Upadacitinib are not recommended for storage for more than one

day.[4]

In Vivo Applications
For animal studies, the formulation of Upadacitinib requires careful consideration of the

administration route and vehicle compatibility. A common approach involves a multi-component

solvent system to ensure solubility and bioavailability.

Example Protocol for an Oral Gavage Formulation:

Initial Dissolution: Dissolve Upadacitinib in a small volume of DMSO (e.g., 5-10% of the final

volume).[5]

Vehicle Addition: Sequentially add other components of the vehicle, such as PEG300 (e.g.,

40%), Tween-80 (e.g., 5%), and finally saline (e.g., 45-50%), with thorough mixing after each

addition.[5]

Final Concentration: Adjust the final volume with saline to achieve the desired drug

concentration.

Administration: The formulation should be prepared fresh before each administration and

administered via oral gavage.

Solubility and Storage Summary
The following table summarizes the solubility and recommended storage conditions for

Upadacitinib in various solvents.
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Solvent Solubility
Storage of Stock
Solution

Reference

DMSO
≥ 100 mg/mL (262.90

mM)

-20°C (1 year) or

-80°C (2 years)
[5]

Dimethyl Formamide ~30 mg/mL -20°C [4]

Ethanol Soluble to 50 mM -20°C

Aqueous Buffers Sparingly soluble
Not recommended for

more than one day
[4]

1:1 DMSO:PBS (pH

7.2)
~0.50 mg/mL

Not recommended for

more than one day
[4]

Experimental Workflow: Inhibition of STAT
Phosphorylation
Upadacitinib functions as a selective JAK1 inhibitor, thereby blocking the phosphorylation of

Signal Transducer and Activator of Transcription (STAT) proteins.[1][4] A common method to

assess its activity is to measure the inhibition of cytokine-induced STAT phosphorylation in a

cellular context.

Protocol for Assessing Inhibition of IL-6-induced STAT3 Phosphorylation:

Cell Culture: Plate a suitable cell line (e.g., human leukocytes) in appropriate growth media

and culture until they reach the desired confluency.

Compound Treatment: Pre-incubate the cells with varying concentrations of Upadacitinib

(prepared by diluting the DMSO stock solution in cell culture media) for a specified period

(e.g., 1-2 hours).

Cytokine Stimulation: Stimulate the cells with a pro-inflammatory cytokine that signals

through the JAK1 pathway, such as Interleukin-6 (IL-6), for a short duration (e.g., 15-30

minutes).
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Cell Lysis: Wash the cells with ice-cold PBS and then lyse them using a suitable lysis buffer

containing protease and phosphatase inhibitors.

Protein Quantification: Determine the protein concentration of each cell lysate using a

standard protein assay (e.g., BCA assay).

Western Blotting or ELISA: Analyze the levels of phosphorylated STAT3 (p-STAT3) and total

STAT3 in the cell lysates by Western blotting or a specific ELISA kit.

Data Analysis: Quantify the band intensities (for Western blotting) or absorbance values (for

ELISA) and normalize the p-STAT3 signal to the total STAT3 signal. Calculate the IC₅₀ value

of Upadacitinib for the inhibition of STAT3 phosphorylation.

Visual Protocols and Pathways
To facilitate a clearer understanding of the protocols and the mechanism of action, the following

diagrams are provided.
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Upadacitinib Dissolution Workflow

Weigh Upadacitinib Powder

Add DMSO to desired concentration

Calculate volume

Vortex and/or sonicate until dissolved

Sterile filter (0.22 µm)

Aliquot into single-use tubes

Store at -20°C or -80°C

Click to download full resolution via product page

Caption: Workflow for preparing a concentrated Upadacitinib stock solution in DMSO.
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JAK-STAT Signaling Pathway Inhibition by Upadacitinib
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Caption: Upadacitinib inhibits JAK1, blocking STAT phosphorylation and downstream signaling.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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